1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for studies on its antiviral, antibacterial, and anticancer properties.
Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It can also bind to receptors, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone can be compared with other thiosemicarbazones and pyrrole derivatives. Similar compounds include:
1H-Pyrrole-2-carboxaldehyde: A precursor in the synthesis of the compound.
4-(m-methoxyphenyl)thiosemicarbazide: Another precursor.
Other thiosemicarbazones: Compounds with similar structures but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
126936-19-4 |
---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H14N4OS/c1-18-12-6-2-4-10(8-12)16-13(19)17-15-9-11-5-3-7-14-11/h2-9,14H,1H3,(H2,16,17,19)/b15-9+ |
InChI Key |
SLWZBFPPEHRWIB-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CN2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.